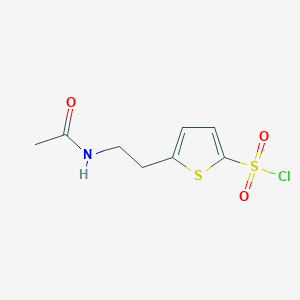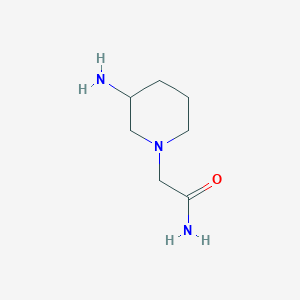
6-Bromo-4,8-dichloroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H3BrCl2N2 and its molecular weight is 301.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic Applications
A study by Irfan et al. (2020) focuses on the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally related to 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. Through density functional theory (DFT) and time-dependent DFT, they found these compounds exhibit promising multifunctional material properties, indicating potential applications in optoelectronics and as efficient charge transport materials. This research underscores the significance of such compounds in developing new materials with specialized electronic and optical functionalities (Irfan et al., 2020).
Synthetic Methodologies
Research by Mekheimer et al. (2008) elaborates on the synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones, starting from 2,4-dichloroquinoline-3-carbonitrile, showcasing the compound's utility in constructing complex heterocyclic structures. This highlights the role of this compound derivatives in facilitating the synthesis of novel organic compounds with potential pharmaceutical applications (Mekheimer et al., 2008).
Chemical Transformations and Reactivity
A study conducted by Ibrahim and El-Gohary (2016) investigated the chemical reactivity of 6-methylchromone-3-carbonitrile under various nucleophilic conditions, providing insights into the reactivity patterns and potential chemical transformations of structurally related compounds. Such research contributes to understanding the fundamental chemical behavior of this compound and its derivatives, laying the groundwork for developing new synthetic routes and reactions (Ibrahim & El-Gohary, 2016).
Advanced Material Synthesis
The work by Rahman et al. (2002) on synthesizing 1,4,8,11-Tetrabromo-5bα,6,12bα,13-tetrahydropentaleno[1,2-b:4,5-b′]diquinoline, a compound with a complex structure related to this compound, demonstrates the application of such compounds in creating new materials capable of efficient lattice inclusion for small solvent molecules. This research indicates the potential for developing novel materials with specific inclusion capabilities for use in various industrial and scientific applications (Rahman et al., 2002).
Safety and Hazards
The safety information available indicates that 6-Bromo-4,8-dichloroquinoline-3-carbonitrile is non-combustible, acutely toxic, and can cause chronic effects . It is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
6-bromo-4,8-dichloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUYJGKSUKENAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640758 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-77-2 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)







![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)
![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)




